2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((2,5-dichlorophenyl)amino)-4-oxobutanoic acid
Description
Properties
IUPAC Name |
2-[2-(cyclohexen-1-yl)ethylamino]-4-(2,5-dichloroanilino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22Cl2N2O3/c19-13-6-7-14(20)15(10-13)22-17(23)11-16(18(24)25)21-9-8-12-4-2-1-3-5-12/h4,6-7,10,16,21H,1-3,5,8-9,11H2,(H,22,23)(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGOVFMRDZUSFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(CC(=O)NC2=C(C=CC(=C2)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((2,5-dichlorophenyl)amino)-4-oxobutanoic acid , also known as (2E)-4-{[2-(1-Cyclohexen-1-yl)ethyl]amino}-4-oxo-2-butenoic acid , is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
The molecular formula of the compound is , with a molecular weight of approximately 235.28 g/mol. The compound features a cyclohexene moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇N₂O₃ |
| Molecular Weight | 235.28 g/mol |
| IUPAC Name | (2E)-4-{[2-(1-Cyclohexen-1-yl)ethyl]amino}-4-oxo-2-butenoic acid |
| CAS Number | Not specified |
The compound's biological activity is primarily attributed to its ability to interact with various biological pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic processes, potentially affecting pathways related to amino acid metabolism and xenobiotic conjugation.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit antioxidant properties. The presence of the cyclohexene ring may enhance the compound's ability to scavenge free radicals, thus providing a protective effect against oxidative stress in cellular models.
Case Studies
- Enzyme Inhibition : A study investigated the inhibitory effects of structurally related compounds on mitochondrial N-acyltransferases. It was found that these compounds could modulate enzyme activity, which has implications for drug metabolism and detoxification processes .
- Antiproliferative Effects : In vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines, suggesting potential anticancer properties. The mechanism involves inducing apoptosis through mitochondrial pathways .
- Neuroprotective Effects : Another study explored the neuroprotective effects of related compounds in models of neurodegeneration. Results indicated a reduction in neuroinflammation and neuronal cell death, highlighting potential therapeutic applications in neurodegenerative diseases .
Research Findings
Recent investigations into the biological activity of this compound have revealed several promising findings:
- Cytotoxicity : The compound demonstrated selective cytotoxicity against various cancer cell lines while sparing normal cells, indicating a potential therapeutic window.
- Metabolic Profiling : Mass spectrometry analysis has provided insights into the metabolic pathways influenced by this compound, revealing its role in modulating lipid metabolism and energy homeostasis .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. A study on related oxobutanoic acids demonstrated their ability to induce apoptosis in cancer cell lines, suggesting potential applications of the target compound in cancer therapy. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. In vitro studies have tested its efficacy against various bacterial strains, revealing moderate to high activity levels. The incorporation of dichlorophenyl groups is believed to enhance lipophilicity, improving membrane penetration and thus antimicrobial effectiveness .
Anti-inflammatory Effects
Compounds similar to 2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((2,5-dichlorophenyl)amino)-4-oxobutanoic acid have been studied for their anti-inflammatory properties. The presence of amino and oxo groups contributes to their ability to inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, derivatives of oxobutanoic acids were synthesized and tested against pancreatic cancer cell lines (PANC-1). The results indicated that these compounds could significantly inhibit cell growth and induce apoptosis through mitochondrial pathways. This suggests that the target compound may share similar anticancer properties due to its structural similarities .
Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial activity of related compounds against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited potent activity, leading researchers to explore modifications that could enhance efficacy further. The findings indicate that the target compound could be effective against resistant strains due to its unique structure .
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound contains:
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Carboxylic acid group : Enables salt formation, esterification, and participation in acid-base reactions.
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Amide bonds : Susceptible to hydrolysis under acidic or basic conditions.
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Aromatic chloro substituents : Electron-withdrawing groups that influence electrophilic substitution patterns.
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Cyclohexene moiety : Can undergo addition or oxidation reactions.
Amide Bond Formation
The primary amine group participates in coupling reactions with carboxylic acids or activated esters. For example:
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Reagents : HATU, TBTU, or DCC/DMAP (common coupling agents).
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Conditions : Room temperature in polar aprotic solvents (e.g., DMF, CH₂Cl₂) with Hunig’s base (DIPEA) .
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Product : Peptidomimetic derivatives, as demonstrated in combinatorial libraries for antimicrobial agents .
Alkylation
The secondary amine adjacent to the cyclohexene group undergoes alkylation:
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Example : Reaction with alkyl halides (e.g., 2-(cyclohex-1-en-1-yl)ethyl iodide) under basic conditions (NaHCO₃, DMF).
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Yield : Reported at ~75% for similar derivatives.
Cyclization Reactions
The compound’s structure facilitates intramolecular cyclization:
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Conditions : High dilution in toluene at 80°C with Pd(PPh₃)₂Cl₂ catalyst .
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Product : Macrocyclic lactams (e.g., 12- to 16-membered rings), critical for stabilizing Holliday junctions in biochemical assays .
| Cyclization Type | Catalyst | Solvent | Yield | Application |
|---|---|---|---|---|
| Lactam formation | Pd(PPh₃)₂Cl₂ | Toluene | 60-70% | Antimicrobial macrocycles |
| Thioether cyclization | DCC/DMAP | CH₂Cl₂ | 55% | Peptidomimetic libraries |
Oxidation of Cyclohexene
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Reagents : Ozone or mCPBA.
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Product : Epoxidation or diol formation, altering hydrophobicity.
Reduction of Ketones
Biological Interaction Pathways
The compound’s reactivity correlates with its biological activity:
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Holliday Junction Binding : Macrocyclic derivatives stabilize DNA junctions, inhibiting bacterial growth (IC₅₀: 2–10 μM) .
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Enzyme Inhibition : The dichlorophenyl group targets bacterial enzymes (e.g., topoisomerase IV) via hydrophobic interactions.
Stability and Degradation
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Hydrolysis : Amide bonds hydrolyze in 0.1M HCl/NaOH at 60°C (t₁/₂: ~4 hours).
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Thermal Stability : Stable up to 150°C (TGA data).
Synthetic Modifications
Derivatives synthesized via:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues from 4-Oxo-4-Arylbutanoic Acid Derivatives
Compounds in (e.g., 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids) share the 4-oxo-4-arylbutanoic acid core but differ in substituents:
- Substituent at position 2: The target compound replaces the sulfanyl-carboxymethyl group in ’s derivatives with a cyclohexenylethylamino group. This substitution enhances hydrophobicity (logP ~3.5 vs. 1.2–1.8 for sulfanyl derivatives) and may improve membrane permeability .
- Aryl group at position 4: The 2,5-dichlorophenyl group in the target compound contrasts with simpler aryl groups (e.g., 4-methylphenyl in compound 5 or 4-chlorophenyl in compound 13 from ).
Comparison with 4-[(2,5-Dichlorophenyl)amino]-4-oxobutanoic Acid ()
The unsubstituted analogue (CAS 25589-43-9, C10H9Cl2NO3) lacks the cyclohexenylethylamino group at position 2. Its simpler structure results in lower molecular weight (262.09 g/mol vs. ~399.28 g/mol) and reduced lipophilicity (predicted logP ~2.5 vs. ~3.5), highlighting the target compound’s enhanced hydrophobic character .
Methodological Insights from Chemical Structure Comparison ()
Graph-based comparison methods (e.g., detecting isomorphic subgraphs) can identify shared motifs between the target compound and analogues. For instance, the 4-oxobutanoic acid backbone is a common subgraph, while divergent substituents (cyclohexenylethylamino vs. sulfanyl-carboxymethyl) define functional differences .
Data Tables and Research Findings
Table 1: Structural and Physicochemical Comparison of Selected 4-Oxo-4-Arylbutanoic Acid Derivatives
*Inferred based on structural analogs in , and 5.
Key Findings:
- Lipophilicity: The cyclohexenylethylamino group increases logP by ~1.0 compared to the unsubstituted analogue, suggesting improved membrane permeability but reduced aqueous solubility .
- Metabolic Stability: The 2,5-dichlorophenyl group may enhance stability relative to mono-substituted aryl derivatives (e.g., 4-chlorophenyl) due to stronger electron-withdrawing effects .
- Synthetic Characterization : Analogous compounds in (purity 98%, characterized via NMR/HPLC) imply rigorous quality control protocols would apply to the target compound .
Q & A
Q. What are the established synthetic routes for 2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((2,5-dichlorophenyl)amino)-4-oxobutanoic acid, and what intermediates are critical?
Methodological Answer: The synthesis typically involves multi-step organic reactions, including:
- Friedel-Crafts acylation to prepare the 4-oxobutanoic acid backbone .
- Michael-type addition for introducing the cyclohexenylethylamine group, using thioglycolic acid derivatives as intermediates .
- Amide coupling between the 2,5-dichlorophenylamine and the oxobutanoic acid moiety, often mediated by carbodiimide reagents .
Critical intermediates include:
- (E)-4-aryl-4-oxo-2-butenoic acids (for the oxobutanoic core) .
- 2-(cyclohex-1-en-1-yl)ethylamine (for the cyclohexene-containing side chain) .
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
Methodological Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR):
- 1H NMR for verifying amine and aryl proton environments.
- 13C NMR to confirm carbonyl (C=O) and cyclohexene carbons .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR): Identifies amide (N–H, ~3300 cm⁻¹) and carbonyl (C=O, ~1650–1750 cm⁻¹) stretches .
Q. What are the solubility and stability profiles under laboratory conditions?
Methodological Answer:
- Solubility: The compound is polar due to carboxylic acid and amide groups. Solubility is highest in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers at pH > 5 .
- Stability:
- Degrades in strong acids/bases via hydrolysis of the amide bond.
- Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the cyclohexene group .
Advanced Research Questions
Q. How can enantiomeric resolution be achieved for this compound, given its stereochemical complexity?
Methodological Answer:
- Chiral Chromatography: Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak® IA/IB) and hexane:isopropanol mobile phases .
- Crystallization with Chiral Auxiliaries: Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) to separate diastereomers .
- Circular Dichroism (CD): Monitor enantiomer purity by measuring Cotton effects at 220–250 nm (amide n→π* transitions) .
Q. What strategies optimize yield and selectivity in the amide coupling step?
Methodological Answer:
- Reagent Selection: Carbodiimides (EDC/HOBt) minimize racemization compared to DCC .
- Solvent Optimization: Use DMF or THF to enhance reagent solubility and reduce side reactions .
- Temperature Control: Maintain 0–5°C during coupling to suppress hydrolysis .
Q. How do structural modifications (e.g., halogen substitution) impact biological activity?
Methodological Answer:
- 2,5-Dichlorophenyl Group: Enhances lipophilicity and receptor binding affinity (e.g., kinase inhibition) compared to non-halogenated analogs .
- Cyclohexene Moiety: Introduces conformational rigidity, potentially improving metabolic stability .
- Activity Testing: Use assays like:
- Enzyme inhibition kinetics (IC₅₀ determination).
- Cellular viability assays (MTT/XTT) in cancer cell lines .
Q. How are contradictions in biological data addressed (e.g., varying IC₅₀ values across studies)?
Methodological Answer:
- Standardize Assay Conditions: Control variables like cell passage number, serum concentration, and incubation time .
- Validate Purity: Use HPLC-UV/ELSD to confirm >95% purity, as impurities (e.g., residual solvents) can skew results .
- Statistical Analysis: Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance across replicates .
Q. What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Model binding to targets (e.g., kinases) using PDB structures .
- MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR Models: Correlate substituent electronic parameters (Hammett σ) with activity .
Synthesis and Analytical Challenges
Q. How are impurities identified and quantified during synthesis?
Methodological Answer:
- LC-MS/MS: Detect trace impurities (e.g., unreacted intermediates) with MRM transitions .
- NMR Spiking: Add authentic standards to identify unknown peaks .
- Pharmacopeial Guidelines: Follow ICH Q3A/B limits for residual solvents and elemental impurities .
Q. What are the critical steps for scaling up synthesis without compromising yield?
Methodological Answer:
- Process Analytical Technology (PAT): Use inline FTIR to monitor reaction progress .
- Design of Experiments (DoE): Optimize parameters (e.g., stoichiometry, mixing speed) via response surface methodology .
- Crystallization Engineering: Control cooling rates and seed crystal addition to ensure consistent particle size .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
